molecular formula C13H14N2O B2712585 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 1087611-23-1

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2712585
CAS No.: 1087611-23-1
M. Wt: 214.268
InChI Key: AXTYMGFUXBQVDE-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety and hazards of this compound are not available. For general chemical safety information, you can refer to the International Chemical Safety Cards (ICSCs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Halogenation using bromine in acetic acid, room temperature

Major Products Formed

    Oxidation: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid

    Reduction: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-methanol

    Substitution: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-bromide

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridinyl group, making it less complex.

    2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at a different position.

    2,4,5-trimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: Another positional isomer with potential differences in reactivity and biological activity.

Uniqueness

The presence of the pyridinyl group at the 2-position of the pyrrole ring in 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde may confer unique electronic and steric properties, potentially leading to distinct reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTYMGFUXBQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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